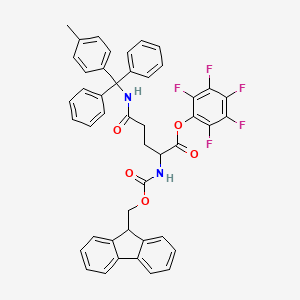
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, commonly referred to as Fmoc-Cys-Dpp, is an amino acid derivative used in a variety of laboratory experiments. It is a synthetic derivative of the natural amino acid cysteine, created by a process known as Fmoc-chemistry. Fmoc-Cys-Dpp has a wide range of applications in biochemistry, synthetic biology, and other areas of scientific research.
科学的研究の応用
ペプチド合成
“Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH” は、固相ペプチド合成 (SPPS) {svg_1}で使用されます。 SPPS は、ペプチドを大量に生産するために使用される方法であり、特に生物学的試験、NMR構造研究、およびペプチドと他の分子との相互作用研究などの研究に役立ちます {svg_2}.
創薬
ペプチドは、新規医薬品の開発において重要です {svg_3}。 この化合物は、特定の特性を持つペプチドを合成するために使用でき、それらの治療の可能性を試験することができます {svg_4}.
細胞シグナル伝達研究
この化合物を使用して生成できるもののような合成ペプチドは、細胞シグナル伝達などのさまざまな研究に使用されてきました {svg_5}。 これらは、細胞がどのように相互にコミュニケーションを取り、その環境の変化にどのように反応するかを研究者が理解するのに役立ちます {svg_6}.
抗体開発
この化合物は、エピトープ特異的抗体の開発に使用できます {svg_7}。 これらは、抗原の特定の部分を認識して結合する抗体であり、ワクチンの開発や診断検査に役立ちます {svg_8}.
バイオマーカー発見
この化合物を使用して合成されたペプチドは、疾患のバイオマーカーの発見に使用できます {svg_9}。 バイオマーカーは、ある疾患状態の重症度または存在を測定可能な指標です {svg_10}.
材料科学
ペプチドは、自己組織化特性のために、材料科学においてますます重要になっています {svg_11}。 この化合物は、さまざまな形態のナノ構造に自己組織化できるペプチドを合成するために使用できます {svg_12}.
バイオテンプレート
この化合物は、バイオテンプレートに使用できます {svg_13}。 これは、生物分子をテンプレートとして使用してナノスケールで構造を作成するプロセスです {svg_14}.
ドラッグデリバリー
この化合物は、ドラッグデリバリーシステムの開発に使用できます {svg_15}。 この化合物を使用して合成されたペプチドは、薬剤を体の特定の部分に運ぶように設計できます {svg_16}.
作用機序
Target of Action
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, also known as Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
This compound is used in the Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation (NCL) . It interacts with its targets by being incorporated into the peptide chain during synthesis . The Fmoc group provides protection for the amino group during peptide chain extension .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the amide-to-thioester rearrangement, which is reminiscent of the first step of intein-promoted in vivo protein splicing . This rearrangement is a key step in the synthesis of peptide a-thioesters, which are intermediates for the convergent synthesis of proteins .
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of this compound are not typically discussed in the traditional sense of absorption, distribution, metabolism, and excretion (ADME). Instead, its behavior in the context of solid-phase peptide synthesis (SPPS) is of interest. SPPS is a key technology for the production of pharmaceutical-grade peptides .
Result of Action
The result of the action of this compound is the successful synthesis of peptide a-thioesters . These thioesters can then be used in native chemical ligation reactions to produce proteins .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and pH can affect the efficiency of the synthesis . The compound is typically used in a controlled laboratory environment to ensure optimal conditions for peptide synthesis .
特性
IUPAC Name |
(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43?,49-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJKCVLFJLXANK-IYXDIJEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














